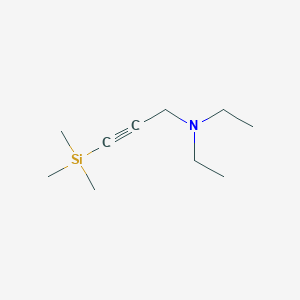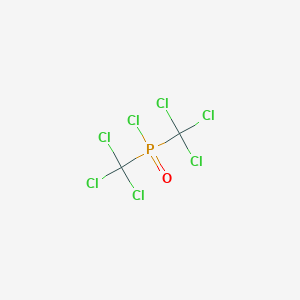
Phosphinic chloride, bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic chloride, bis(trichloromethyl)- is a chemical compound with the formula (CCl3)2PCl. It is a derivative of phosphinic acid and is characterized by the presence of two trichloromethyl groups attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Phosphinic chloride, bis(trichloromethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with trichloromethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Phosphinic chloride, bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphinic chloride, bis(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: It is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphinic chloride, bis(trichloromethyl)- involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phosphorus atom can also participate in coordination chemistry, forming complexes with metals and other ligands. These interactions are crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Phosphinic chloride, bis(trichloromethyl)- can be compared with other similar compounds such as:
Phosphorus trichloride: A precursor in the synthesis of phosphinic chloride, bis(trichloromethyl)-.
Triphosgene (bis(trichloromethyl) carbonate): Used as a safer alternative to phosgene in various chemical reactions.
Phosphine oxides: Compounds with similar reactivity but different structural properties. The uniqueness of phosphinic chloride, bis(trichloromethyl)- lies in its dual trichloromethyl groups, which confer distinct reactivity and applications compared to other phosphorus-containing compounds.
Eigenschaften
CAS-Nummer |
23041-25-0 |
|---|---|
Molekularformel |
C2Cl7OP |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
trichloro-[chloro(trichloromethyl)phosphoryl]methane |
InChI |
InChI=1S/C2Cl7OP/c3-1(4,5)11(9,10)2(6,7)8 |
InChI-Schlüssel |
RBZABDYWHRGPGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
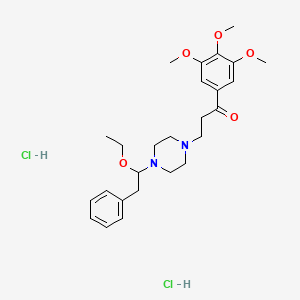
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
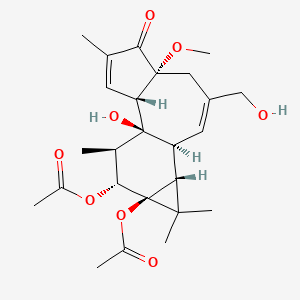
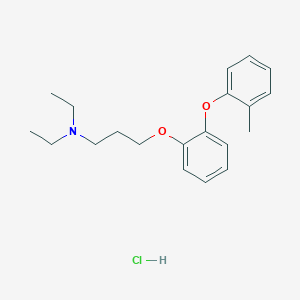

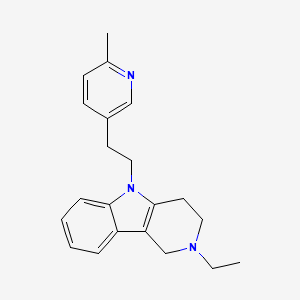




![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

